Comparative Antiviral Potency Against Feline Herpesvirus-1 (FHV-1)
In a direct head-to-head plaque reduction assay using Crandell-Reese feline kidney (CRFK) cells, idoxuridine exhibited an IC50 of 4.3 µM against FHV-1, which was approximately 13.5-fold more potent than acyclovir (IC50 = 57.9 µM) and roughly equivalent to ganciclovir (IC50 = 5.2 µM). [1]
| Evidence Dimension | In vitro antiviral potency (IC50) |
|---|---|
| Target Compound Data | 4.3 µM |
| Comparator Or Baseline | Acyclovir: 57.9 µM; Ganciclovir: 5.2 µM; Cidofovir: 11.0 µM; Penciclovir: 13.9 µM; Foscarnet: 232.9 µM |
| Quantified Difference | IDU is ~13.5x more potent than acyclovir; ~2x more potent than cidofovir/penciclovir |
| Conditions | Plaque reduction assay in CRFK cells infected with FHV-1 strain 727 |
Why This Matters
This substantial potency advantage over acyclovir explains why idoxuridine remains a preferred topical antiviral for feline herpetic keratitis in veterinary practice, despite acyclovir's superior safety in humans.
- [1] Maggs DJ, Clarke HE. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1. *American Journal of Veterinary Research*, 2004, 65(4), 399-403. View Source
